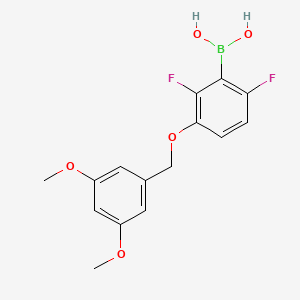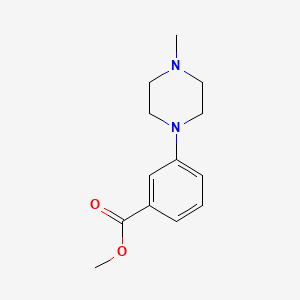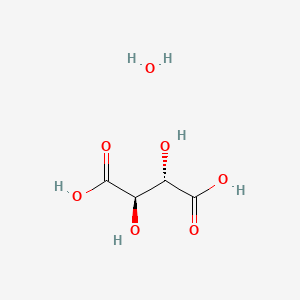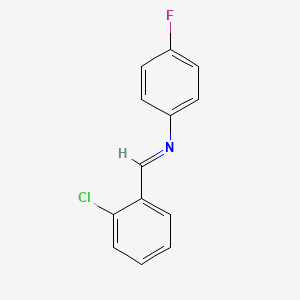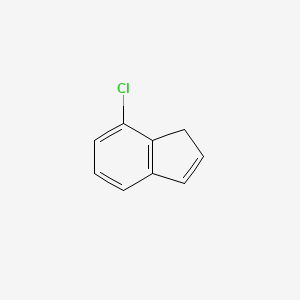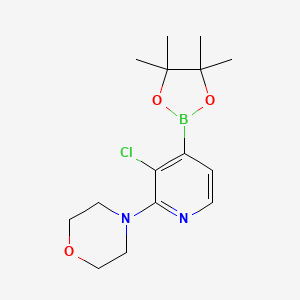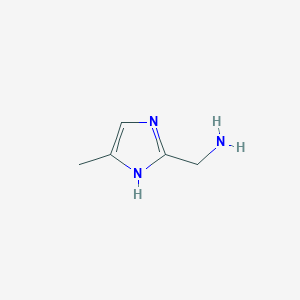
3,5-Dichlorophenylmagnesium bromide
Overview
Description
3,5-Dichlorophenylmagnesium bromide is a chemical compound with the molecular formula Cl2C6H3MgBr and a molecular weight of 250.20 . It is commonly used in laboratory settings and in the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with two chlorine atoms and a magnesium bromide group . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic data for accurate determination.Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it can be used in the preparation of non-alternant polycyclic hydrocarbon named indeno-benzophenalene . It can also act as a substrate in the synthesis of carboxylic esters by reacting with 2-methyl-4,6-pyrimidyl dicarbonates .Physical And Chemical Properties Analysis
This compound is a brown to black liquid with a density of 0.972 g/mL at 25 °C . It has a boiling point of 65 °C . It is highly flammable and is usually stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Halogenated Tetraarylborates
3,5-Dichlorophenylmagnesium bromide is used in the synthesis of halogenated tetraarylborates. In a study, it reacted with B(OEt)3 and NaBF4 to produce corresponding tetraarylborates. This research highlighted the inductive effect of substituents on the reaction and identified NaBF4 as a valuable reagent for synthesizing tetraarylborates with electronegative substituents (Anulewicz-Ostrowska et al., 2003).
Suzuki Cross-Coupling
The compound also plays a role in Suzuki cross-coupling reactions. In a study, 3,5-dimethylphenylmagnesium bromide was used to produce bis(3,5-dimethylphenyl)borinic acid, which underwent Suzuki cross-coupling with a vinyl triflate. This study demonstrates the efficiency of transferring both aryl groups from boron in the Suzuki step (Winkle and Schaab, 2001).
Synthesis of Liquid Crystalline Compounds
In the field of materials science, this compound is involved in synthesizing liquid crystalline compounds. A study described an efficient synthesis of pyridine-containing liquid crystalline 5-substituted 2-(4-alkylphenyl)pyridines using this compound, achieving high yields and α-regioselectivity on the pyridine ring (Chia, Shen, & Lin, 2001).
Synthesis of Organometallic Compounds
This chemical is also used in the synthesis of organometallic compounds. For example, a study discussed the reaction of allylmagnesium bromide with CpMoCl2(η-C4H6) to yield dinuclear complexes. This research provides insights into the synthesis and isomerization rates in organometallic complexes (Wang, Fettinger, & Poli, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Dichlorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms present in carbonyl groups .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The carbon-magnesium bond in this compound is polar, with the carbon atom carrying a partial negative charge . This allows the carbon atom to act as a nucleophile, attacking the electrophilic carbon of the carbonyl group and forming a new carbon-carbon bond .
Biochemical Pathways
The use of this compound in the synthesis of carboxylic esters and aryl ketones affects the biochemical pathways of these compounds . For instance, it can be used in the synthesis of non-alternant polycyclic hydrocarbons . These compounds have applications in organic electronics and photonics .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, including biological systems .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including carboxylic esters and aryl ketones .
Action Environment
The action of this compound is highly dependent on the reaction environment . It is typically used in anhydrous conditions, as it reacts violently with water . The reaction is usually carried out in an inert atmosphere to prevent oxidation . The temperature of the reaction can also influence the rate and outcome of the reaction .
Properties
IUPAC Name |
magnesium;1,3-dichlorobenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOUTRKHWIHCHT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545144 | |
| Record name | Magnesium bromide 3,5-dichlorobenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82297-90-3 | |
| Record name | Magnesium bromide 3,5-dichlorobenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1591651.png)
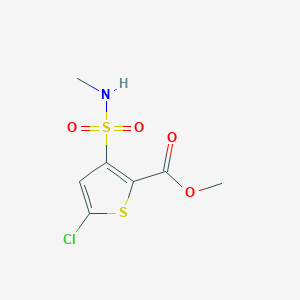
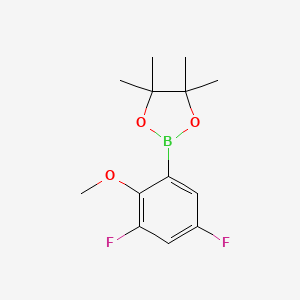
![2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1591657.png)
